molecular formula C12H19N B13288988 [(2,6-Dimethylphenyl)methyl](propyl)amine

[(2,6-Dimethylphenyl)methyl](propyl)amine

Cat. No.: B13288988
M. Wt: 177.29 g/mol
InChI Key: QAFQUFURHPUEHB-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,6-dimethylphenyl group attached to a methyl group, which is further connected to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the alkylation of 2,6-dimethylbenzyl chloride with propylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2,6-Dimethylphenyl)methylamine can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

(2,6-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms where the compound influences cellular responses by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenylamine
  • Benzylamine
  • Propylamine

Comparison

(2,6-Dimethylphenyl)methylamine is unique due to the presence of both a 2,6-dimethylphenyl group and a propylamine group. This combination imparts distinct chemical and physical properties compared to similar compounds. For instance, 2,6-dimethylphenylamine lacks the propylamine group, which affects its reactivity and potential applications. Benzylamine and propylamine, on the other hand, do not possess the 2,6-dimethylphenyl group, making them less versatile in certain synthetic applications.

Biological Activity

Preliminary studies suggest that (2,6-Dimethylphenyl)methylamine may exhibit several biological activities, particularly in relation to its structural similarity to psychoactive and therapeutic agents. Its interactions with various receptors and enzymes are of significant interest:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Modulation : There is evidence indicating that it may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

Pharmacological Profile

The pharmacological profile of (2,6-Dimethylphenyl)methylamine has not been extensively studied; however, existing literature suggests several potential effects:

  • Antidepressant-like Effects : Similar compounds have shown efficacy in modulating mood disorders through monoamine oxidase inhibition.
  • Stimulatory Properties : Some studies indicate stimulant-like effects, which could be linked to its interaction with catecholamine systems.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds reveal variations in biological activity. The following table summarizes notable related compounds and their unique features:

Compound NameStructure DescriptionUnique Features
N-(2,6-dimethylphenyl)-N-propylamineContains a dimethylphenyl group but lacks methyl substitution at para position.Slightly different biological activity profile.
(2,5-dimethylphenyl)methylamineSimilar structure but with different methyl substitution pattern.May exhibit different pharmacological effects.
(3,4-dimethylphenyl)methylamineFeatures methyl groups at different positions on the phenyl ring.Variations in receptor affinity and activity.

The uniqueness of (2,6-Dimethylphenyl)methylamine lies in its specific substitution pattern that may influence its binding affinity and selectivity towards biological targets compared to these similar compounds.

Study 1: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of various amines on neurotransmitter levels in rat models. (2,6-Dimethylphenyl)methylamine demonstrated a significant increase in serotonin levels, suggesting potential antidepressant properties .

Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition highlighted that (2,6-Dimethylphenyl)methylamine exhibited moderate inhibitory effects on monoamine oxidase (MAO), similar to established MAO inhibitors . This finding supports the hypothesis that it may have therapeutic potential for mood disorders.

Study 3: Receptor Binding Affinity

A comparative analysis of receptor binding affinity indicated that (2,6-Dimethylphenyl)methylamine has a higher affinity for dopamine receptors compared to other similar compounds. This suggests a possible stimulant effect that warrants further investigation .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H19N/c1-4-8-13-9-12-10(2)6-5-7-11(12)3/h5-7,13H,4,8-9H2,1-3H3

InChI Key

QAFQUFURHPUEHB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=CC=C1C)C

Origin of Product

United States

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